molecular formula C11H9BrF2N2 B8310776 4-bromo-5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole

4-bromo-5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole

Cat. No. B8310776
M. Wt: 287.10 g/mol
InChI Key: ARQUZHLDWXCCKA-UHFFFAOYSA-N
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Patent
US08754115B2

Procedure details

To a mixture of 5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole (i.e. the product of Step B) (1.53 g, 7.3 mmol) in N,N-dimethylformamide (20 mL) at 0° C. was added portionwise N-bromosuccinimide (1.37 g, 7.7 mmol). After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for 1 h. The reaction mixture was diluted with ice water (20 mL) and saturated aqueous sodium bisulfite solution (15 mL), briefly stirred, and then partitioned between water (75 mL) and ethyl acetate (100 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (100 mL). The combined organic layers were washed with saturated aqueous sodium chloride solution (100 mL), dried over magnesium sulfate, filtered and concentrated under reduced pressure. The resulting material was purified by MPLC (10 to 40% gradient of ethyl acetate in hexanes as eluant) to provide the title compound as a solid (1.84 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[N:13]([CH3:14])[N:12]=[C:11]([CH3:15])[CH:10]=1.[Br:16]N1C(=O)CCC1=O>CN(C)C=O.S(=O)(O)[O-].[Na+]>[Br:16][C:10]1[C:11]([CH3:15])=[N:12][N:13]([CH3:14])[C:9]=1[C:3]1[C:2]([F:1])=[CH:7][CH:6]=[CH:5][C:4]=1[F:8] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C1=CC(=NN1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C1=CC(=NN1C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.37 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
ice water
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
briefly stirred
CUSTOM
Type
CUSTOM
Details
partitioned between water (75 mL) and ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium chloride solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting material was purified by MPLC (10 to 40% gradient of ethyl acetate in hexanes as eluant)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NN(C1C1=C(C=CC=C1F)F)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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